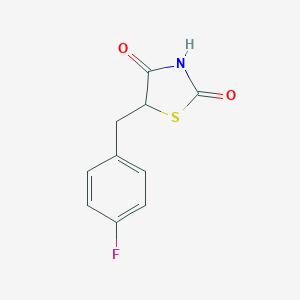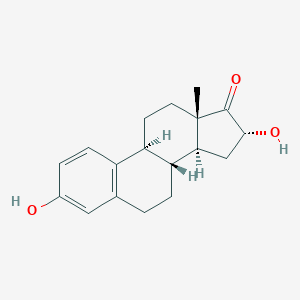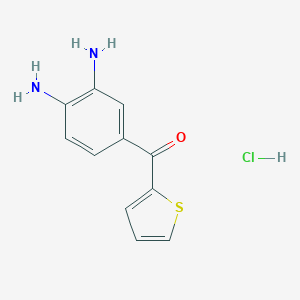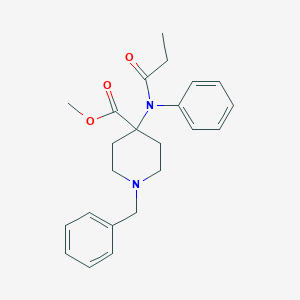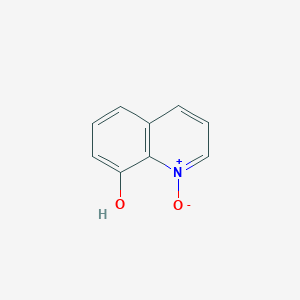
8-羟基喹啉 1-氧化物
概述
描述
8-Hydroxyquinoline 1-oxide is a quinoline N-oxide carrying a hydroxy substituent at position 8. It is a monohydroxyquinoline and a quinoline N-oxide . It is functionally related to a quinolin-8-ol . It is a conjugate acid of an 8-hydroxyquinoline N-oxide (1-) and has a molecular weight of 161.16 g/mol .
Synthesis Analysis
8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . Due to the presence of the phenolic group, 8-HQ displays typical phenolic properties that make it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline 1-oxide is characterized by a quinoline N-oxide carrying a hydroxy substituent at position 8 . The molecule is a monohydroxyquinoline and a quinoline N-oxide . It is functionally related to a quinolin-8-ol .Chemical Reactions Analysis
8-Hydroxyquinoline derivatives are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .Physical And Chemical Properties Analysis
8-Hydroxyquinoline 1-oxide has a molecular weight of 161.16 g/mol . More specific physical and chemical properties were not found in the retrieved papers.科学研究应用
Antimicrobial Application
Field
Biomedical Sciences, Pharmacology
Application
8-Hydroxyquinoline-N-oxide and its derivatives have been found to exhibit antimicrobial properties .
Method of Application
The compound is typically used in a solution form and applied to the area of interest. The exact concentration and method of application can vary depending on the specific experiment and the type of microorganism being targeted .
Results
The compound has shown effectiveness in inhibiting the growth of various types of bacteria and fungi .
Anticancer Application
Field
Oncology, Medicinal Chemistry
Application
8-Hydroxyquinoline-N-oxide has been studied for its potential anticancer effects .
Method of Application
In laboratory settings, the compound is often applied to cancer cell lines to observe its effects. The specific procedures can vary widely depending on the type of cancer being studied .
Results
Some studies have found that 8-Hydroxyquinoline-N-oxide can inhibit the growth of certain types of cancer cells .
Antifungal Application
Field
Mycology, Pharmacology
Application
The compound has been used in the treatment of fungal infections .
Method of Application
Similar to its antimicrobial application, the compound is typically applied in a solution form to the area of interest .
Results
8-Hydroxyquinoline-N-oxide has shown effectiveness in inhibiting the growth of various types of fungi .
Neuroprotection
Field
Neuroscience, Pharmacology
Application
8-Hydroxyquinoline-N-oxide has been studied for its potential neuroprotective effects, particularly in relation to diseases like Alzheimer’s .
Method of Application
In experimental settings, the compound is often administered to model organisms or applied to neuronal cell cultures .
Results
Some studies have found that 8-Hydroxyquinoline-N-oxide can help protect neurons from damage, potentially slowing the progression of neurodegenerative diseases .
Inhibition of 2OG-dependent enzymes
Field
Biochemistry, Enzymology
Application
8-Hydroxyquinoline-N-oxide has been found to inhibit 2OG-dependent enzymes .
Method of Application
In laboratory settings, the compound is often added to enzymatic reactions to observe its inhibitory effects .
Results
The compound has been found to inhibit the activity of 2OG-dependent enzymes, which could have implications for various biological processes .
Chelation of Metalloproteins
Field
Biochemistry, Molecular Biology
Application
8-Hydroxyquinoline-N-oxide has been used as a chelator for metalloproteins .
Method of Application
The compound is typically added to solutions containing metalloproteins to observe its chelating effects .
Results
8-Hydroxyquinoline-N-oxide has been found to effectively chelate metal ions, which can affect the function of metalloproteins .
Anti-HIV Application
Field
Virology, Pharmacology
Application
8-Hydroxyquinoline-N-oxide has been studied for its potential anti-HIV effects .
Method of Application
In laboratory settings, the compound is often applied to HIV-infected cell lines to observe its effects .
Results
Some studies have found that 8-Hydroxyquinoline-N-oxide can inhibit the replication of HIV .
Antileishmanial Application
Field
Parasitology, Pharmacology
Application
The compound has been used in the treatment of Leishmaniasis, a disease caused by parasites of the genus Leishmania .
Method of Application
In experimental settings, the compound is often administered to model organisms infected with Leishmania .
Results
8-Hydroxyquinoline-N-oxide has shown effectiveness in inhibiting the growth of Leishmania parasites .
Antischistosomal Application
Application
8-Hydroxyquinoline-N-oxide has been studied for its potential antischistosomal effects .
Method of Application
In laboratory settings, the compound is often applied to Schistosoma-infected cell lines or model organisms to observe its effects .
Results
Some studies have found that 8-Hydroxyquinoline-N-oxide can inhibit the growth of Schistosoma parasites .
Mycobacterium Tuberculosis Inhibitor
Field
Microbiology, Pharmacology
Application
The compound has been used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis .
Method of Application
In experimental settings, the compound is often administered to model organisms infected with Mycobacterium tuberculosis .
Results
8-Hydroxyquinoline-N-oxide has shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis .
Botulinum Neurotoxin Inhibitor
Application
8-Hydroxyquinoline-N-oxide has been studied for its potential to inhibit botulinum neurotoxins .
Method of Application
In laboratory settings, the compound is often applied to cell lines or model organisms to observe its effects on botulinum neurotoxins .
Results
Some studies have found that 8-Hydroxyquinoline-N-oxide can inhibit the activity of botulinum neurotoxins .
Optoelectronic Devices
Field
Electronics, Material Science
Application
8-Hydroxyquinoline-N-oxide has been used in the fabrication of optoelectronic devices .
Method of Application
In experimental settings, the compound is often used in the synthesis of quantum dots or other materials used in optoelectronic devices .
Results
The use of 8-Hydroxyquinoline-N-oxide in these devices has been found to improve their performance .
Anti-Inflammatory Application
Field
Pharmacology, Immunology
Application
8-Hydroxyquinoline-N-oxide has been studied for its potential anti-inflammatory effects .
Method of Application
In laboratory settings, the compound is often administered to model organisms or applied to cell cultures to observe its effects on inflammatory responses .
Results
Some studies have found that 8-Hydroxyquinoline-N-oxide can inhibit the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects .
Antioxidant Application
Field
Biochemistry, Pharmacology
Application
The compound has been used for its antioxidant properties .
Method of Application
In experimental settings, the compound is often added to solutions containing reactive oxygen species to observe its antioxidant effects .
Results
8-Hydroxyquinoline-N-oxide has been found to effectively scavenge reactive oxygen species, suggesting potential antioxidant effects .
Anti-Amyloidogenic Application
Application
8-Hydroxyquinoline-N-oxide has been studied for its potential to inhibit the formation of amyloid plaques, which are associated with diseases like Alzheimer’s .
Results
Some studies have found that 8-Hydroxyquinoline-N-oxide can inhibit the formation of amyloid plaques, potentially slowing the progression of neurodegenerative diseases .
Metal Ion Chelation
Field
Chemistry, Biochemistry
Application
8-Hydroxyquinoline-N-oxide has been used as a chelator for various metal ions .
Method of Application
The compound is typically added to solutions containing metal ions to observe its chelating effects .
Results
8-Hydroxyquinoline-N-oxide has been found to effectively chelate various metal ions, which can affect various chemical and biological processes .
Biological Sensors
Field
Biotechnology, Bioengineering
Application
The compound has been used in the development of biological sensors .
Method of Application
In experimental settings, the compound is often incorporated into sensor designs to enhance their sensitivity or specificity .
Results
8-Hydroxyquinoline-N-oxide has been found to improve the performance of various types of biological sensors .
安全和危害
未来方向
Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities and have huge therapeutic value. They can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
属性
IUPAC Name |
1-oxidoquinolin-1-ium-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-1-3-7-4-2-6-10(12)9(7)8/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKUOCCQEBLPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150142 | |
| Record name | 8-Quinolinol, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxyquinoline 1-oxide | |
CAS RN |
1127-45-3 | |
| Record name | 8-Hydroxyquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyquinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolin-8-ol 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYQUINOLINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMI4LD989P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

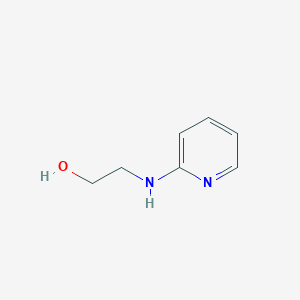
![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)
